molecular formula C15H19N5O4S B12136328 ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate

ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate

Cat. No.: B12136328
M. Wt: 365.4 g/mol
InChI Key: QTMUQPJNDCLUOG-UHFFFAOYSA-N
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Description

Ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a glycinate moiety

Preparation Methods

The synthesis of ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Acetylation and Glycinate Formation:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound to their corresponding alcohols or amines.

    Hydrolysis: The ester bond in the glycinate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The triazole ring can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: The compound can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

    DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate can be compared with other similar compounds:

Properties

Molecular Formula

C15H19N5O4S

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 2-[[2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate

InChI

InChI=1S/C15H19N5O4S/c1-3-24-13(22)8-17-12(21)9-25-15-19-18-14(20(15)16)10-5-4-6-11(7-10)23-2/h4-7H,3,8-9,16H2,1-2H3,(H,17,21)

InChI Key

QTMUQPJNDCLUOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(N1N)C2=CC(=CC=C2)OC

Origin of Product

United States

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